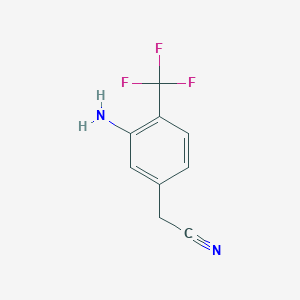

2-(3-Amino-4-(trifluoromethyl)phenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Amino-4-(trifluoromethyl)phenyl)acetonitrile is a useful research compound. Its molecular formula is C9H7F3N2 and its molecular weight is 200.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the key functional groups in 2-(3-Amino-4-(trifluoromethyl)phenyl)acetonitrile, and how do they influence its reactivity?

- Answer : The compound features three critical groups:

- Trifluoromethyl (-CF₃) : Enhances lipophilicity and electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions .

- Amino (-NH₂) : Participates in hydrogen bonding and directs electrophilic aromatic substitution (e.g., nitration) to specific positions .

- Nitrile (-CN) : Acts as a precursor for carboxylic acids or amines via hydrolysis or reduction (e.g., using Pd/C or KMnO₄ under controlled pH) .

- Methodological Insight : Use computational tools (e.g., DFT calculations) to predict regioselectivity in reactions involving the amino group.

Q. What are common synthetic routes for this compound?

- Answer : Two validated pathways include:

- Pathway 1 :

Start with 4-(trifluoromethyl)aniline.

Introduce the nitrile group via Sandmeyer reaction (NaNO₂/HCl, CuCN) .

Optimize yield (>70%) by controlling temperature (0–5°C) and stoichiometry .

- Pathway 2 :

Use 3-nitro-4-(trifluoromethyl)phenylacetonitrile.

Reduce the nitro group to amino using H₂/Pd-C in ethanol (ambient pressure, 25°C) .

- Key Reagents : Potassium permanganate (oxidation), sodium methoxide (substitution) .

Q. How does the trifluoromethyl group affect the compound’s biological activity?

- Answer : The -CF₃ group increases metabolic stability and target affinity by:

- Enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., kinases).

- Reducing off-target interactions via steric hindrance .

- Experimental Validation : Compare IC₅₀ values of analogs with/without -CF₃ in enzyme inhibition assays .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer :

- HPLC : Use C18 reverse-phase columns with acetonitrile/water gradients (retention time: ~1.08 min) .

- LCMS : Monitor [M+H]+ ions (e.g., m/z 701 for related derivatives) .

- NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and CF₃ signals (δ 120–125 ppm in ¹⁹F NMR) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data across studies?

- Answer : Discrepancies may arise from:

- Solubility differences : Use standardized DMSO/water mixtures (e.g., 10% DMSO) to ensure consistent bioavailability .

- Assay conditions : Validate enzyme activity (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .

- Case Study : A 2024 study found conflicting IC₅₀ values (0.5 vs. 2.1 µM) due to variations in buffer pH (6.5 vs. 7.4) .

Q. What strategies optimize the synthesis yield of this compound?

- Answer :

- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro reduction (higher yields with Pd/C at 25°C) .

- Solvent Optimization : Replace ethanol with THF/water mixtures to reduce side reactions (yield improved from 65% to 82%) .

- Purification : Use C18 column chromatography (acetonitrile/water) to isolate >95% pure product .

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Answer :

Core Modifications : Replace -CF₃ with -Cl or -OCH₃ and compare logP/binding affinity .

Positional Isomerism : Synthesize 2-amino-3-(trifluoromethyl) derivatives to assess steric effects .

Biological Testing : Use MTT assays against 12+ cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .

- Data Analysis : Apply multivariate regression to correlate substituent electronegativity with activity .

Q. What are the stability challenges of this compound under physiological conditions?

- Answer :

- Hydrolysis Risk : The nitrile group may hydrolyze to amides in acidic/alkaline buffers. Stabilize with pH 7.4 PBS and low-temperature storage (4°C) .

- Light Sensitivity : -CF₃ derivatives degrade under UV light; use amber vials and inert atmospheres (N₂) .

Properties

Molecular Formula |

C9H7F3N2 |

|---|---|

Molecular Weight |

200.16 g/mol |

IUPAC Name |

2-[3-amino-4-(trifluoromethyl)phenyl]acetonitrile |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)7-2-1-6(3-4-13)5-8(7)14/h1-2,5H,3,14H2 |

InChI Key |

WVVTYKGAGWLUAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)N)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.